1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-methyl-2-(2-methylcyclopropyl)benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-8-7-9(8)12-13-10-5-3-4-6-11(10)14(12)2/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
NEWBSYJTWOIOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with Carbonyl Compounds
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| o-Phenylenediamine + Formic acid | Reflux, acidic medium | 70-85 | Classic method for benzimidazole core |
| o-Phenylenediamine + Trimethyl orthoformate | Reflux, acidic or neutral | 75-88 | Alternative to formic acid, milder |
This step forms the benzimidazole nucleus, which is the scaffold for further substitution.
N-Methylation
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methyl iodide + base (NaH, K2CO3) | Room temperature to reflux | 80-90 | Selective methylation at N1 position |
| Dimethyl sulfate + base | Mild heating | 75-85 | Alternative methylating agent |
N-Methylation is typically performed after the benzimidazole core and cyclopropyl group are installed to avoid side reactions.
Catalytic and Eco-Friendly Enhancements
Recent research emphasizes eco-friendly and catalytic methods to improve the synthesis:
- Nano-SiO₂ Catalysis: Use of nano-silica as a catalyst reduces reaction time and increases yield (up to 88%) for benzimidazole derivatives.
- Lanthanum Chloride Catalysis: LaCl₃ catalyzes the condensation and cyclopropylation in one pot, improving atom economy and yields (71–88%).
- Mild Alkylation Conditions: Alkylation under mild basic aqueous conditions avoids harsh reagents and improves functional group tolerance.
Analytical Validation of the Compound
Spectroscopic and analytical techniques confirm the structure and purity of the synthesized compound:
| Technique | Key Observations | Purpose |
|---|---|---|
| ¹H NMR | N–CH₃ signal at δ ~3.5 ppm; cyclopropane protons at δ ~0.8–1.5 ppm; aromatic protons at δ ~7.0–8.5 ppm | Structural confirmation |
| ¹³C NMR | Signals for methyl carbon at δ ~35–40 ppm; cyclopropane carbons; aromatic carbons | Carbon framework verification |
| IR Spectroscopy | N–H stretch ~3395 cm⁻¹; C=N stretch 1600–1650 cm⁻¹; cyclopropane C–C stretch near 1000–1100 cm⁻¹ | Functional group identification |
| Mass Spectrometry | Molecular ion peak matching exact mass (e.g., m/z 227.1052 for C₁₂H₁₃N₂) | Molecular weight confirmation |
These data ensure the integrity and correct substitution pattern of the target molecule.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Yield Range (%) | Advantages |
|---|---|---|---|---|
| Benzimidazole core formation | Condensation | o-Phenylenediamine + formic acid or trimethyl orthoformate, reflux | 70-88 | Simple, well-established |
| Cyclopropyl substitution | Alkylation or Pd-catalyzed coupling | Cyclopropyl halides or boronic acids, Pd catalyst, base | 65-88 | High selectivity, mild conditions |
| N1-Methylation | Methylation | Methyl iodide or dimethyl sulfate, base | 75-90 | Selective, straightforward |
| Catalytic improvements | Nano-SiO₂, LaCl₃ catalysis | Nano-catalysts, lanthanum chloride | 71-88 | Eco-friendly, higher efficiency |
Research Findings and Notes
- The multi-step synthesis allows for structural modifications at N1 and C2 positions, enabling pharmacological tuning.
- Catalytic methods reduce environmental impact and improve scalability.
- One-pot protocols combining condensation and cyclopropylation steps are promising for industrial applications.
- Spectroscopic validation is critical for confirming substitution patterns and purity.
- The compound’s benzimidazole core is a versatile scaffold with broad biological activities, making efficient synthesis methods valuable for medicinal chemistry research.
Chemical Reactions Analysis
1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole, have shown significant antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study synthesized several benzimidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Anticancer Potential
The anticancer properties of benzimidazole derivatives have been extensively studied. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : In vitro studies on this compound derivatives revealed potent antiproliferative effects against various cancer cell lines, including breast and colon cancer. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival .
Anti-inflammatory Effects
Benzimidazole derivatives are also recognized for their anti-inflammatory properties. They interact with various receptors involved in inflammatory responses, making them potential candidates for treating inflammatory diseases.
- Case Study : Research has shown that certain benzimidazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. A specific derivative demonstrated IC50 values that indicate strong inhibition of these enzymes, suggesting its utility in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of benzimidazole compounds is essential for optimizing their biological activity. Modifications at specific positions on the benzimidazole ring can significantly enhance their efficacy.
| Modification | Effect on Activity |
|---|---|
| Methyl group at R1 | Enhanced antibacterial activity |
| Halogen substitutions | Increased anticancer potency |
| Hydroxyl groups | Improved anti-inflammatory effects |
Research indicates that specific substitutions can lead to improved binding affinities to target proteins, enhancing the overall therapeutic potential of these compounds .
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound binds to various therapeutic targets due to its electron-rich environment and structural features. This binding can inhibit the activity of enzymes or receptors involved in disease processes, leading to its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The substituent at the C2 position critically influences solubility, stability, and bioactivity. Key analogs and their properties are summarized below:
Table 1: Comparison of Key Benzimidazole Derivatives
Key Observations:
Biological Activity
1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, including anticancer, anti-inflammatory, and enzyme inhibition activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in cancer therapy where enzyme inhibition can disrupt tumor growth and survival pathways.
- DNA Intercalation : It may intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents.
- Reactive Oxygen Species (ROS) Generation : The compound can induce the generation of ROS, leading to oxidative stress and subsequent cell death in certain types of cells.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines, leading to apoptosis through mechanisms such as caspase activation and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver Cancer) | 0.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 0.8 | Cell cycle arrest and caspase activation |
| A549 (Lung Cancer) | 1.0 | ROS generation leading to oxidative stress |
The above data illustrates the compound's potency across different cancer types, indicating its potential as a lead candidate in cancer therapy .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| COX-1 | 0.72 | Moderate inhibition |
| COX-2 | 0.54 | Enhanced selectivity over COX-1 |
These findings suggest that the compound could be beneficial in treating inflammatory diseases by selectively inhibiting inflammatory pathways .
Case Studies
Several studies have highlighted the biological activities of benzimidazole derivatives, including our compound of interest:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HepG2 liver cancer cells. The mechanism involved upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside downregulation of anti-apoptotic Bcl-2 .
- In Vivo Models : In animal models, administration of this benzimidazole derivative resulted in reduced tumor growth and improved survival rates compared to control groups. These results underscore its potential for further clinical development as an anticancer agent .
Q & A
Q. Q1. What are the most effective synthetic routes for preparing 1-methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole and its derivatives?
Answer: The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and carbonyl-containing compounds. For cyclopropane-substituted analogs like the target compound, cyclopropane carboxaldehyde or its derivatives can serve as precursors. Key methodologies include:
- Multi-step synthesis : Cyclopropane moieties are introduced via alkylation or cross-coupling reactions. For example, palladium-catalyzed C–N bond formation (as in ) can integrate cyclopropane groups into the benzimidazole scaffold .
- Catalytic optimization : Nano-SiO₂ has been used to enhance reaction efficiency in benzimidazole synthesis, reducing reaction times and improving yields (e.g., 88% yield for structurally similar compounds in ) .
- One-pot protocols : Lanthanum chloride (LaCl₃) catalyzes the condensation of o-phenylenediamine with aldehydes and cyclopropane derivatives, offering high atom economy (e.g., 71–88% yields for related compounds in ) .
Q. Q2. How can spectroscopic techniques validate the structural integrity of this compound?
Answer:
- 1H/13C NMR : Key signals include the N–CH₃ group (δ ~3.5 ppm in 1H NMR; δ ~35–40 ppm in 13C NMR) and cyclopropane protons (δ ~0.8–1.5 ppm). Aromatic protons in the benzimidazole ring typically appear at δ ~7.0–8.5 ppm .
- IR spectroscopy : Stretching vibrations for N–H (3395 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the benzimidazole core. Cyclopropane C–C bonds show characteristic absorptions near 1000–1100 cm⁻¹ .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass matches (e.g., m/z 227.1052 for C₁₂H₁₃N₂) .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?
Answer: Density functional theory (DFT) calculations at the B3LYP/6-31G* level can:
- Optimize geometry : Confirm the planarity of the benzimidazole ring and the spatial orientation of the cyclopropane substituent .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electronic stability (e.g., gaps <3.0 eV suggest high reactivity) .
- NLO properties : Polarizability (⟨α⟩) and hyperpolarizability (βtot) values quantify NLO potential. For example, nitro-substituted benzimidazoles exhibit βtot values up to 1.5 × 10⁻²⁷ esu, making them promising for optoelectronic applications .
Q. Q4. What strategies resolve contradictions in biological activity data for benzimidazole derivatives with cyclopropane substituents?
Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For instance, electron-withdrawing groups (e.g., –NO₂) enhance antibacterial activity (MIC ~3.12 µg/mL against S. aureus in ), while bulky groups reduce bioavailability .
- In-silico ADMET profiling : Use tools like SwissADME to predict pharmacokinetic conflicts. For example, cyclopropane moieties may improve metabolic stability but reduce solubility .
- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., MTT assays for cytotoxicity) to minimize variability .
Q. Q5. How can crystallography (e.g., SHELX) resolve conformational ambiguities in this compound?
Answer:
- Single-crystal X-ray diffraction : SHELXL refines bond lengths and angles, confirming the cyclopropane ring’s sp³ hybridization (C–C bond lengths ~1.54 Å) and dihedral angles between the benzimidazole and cyclopropane moieties .
- Twinned data refinement : For low-symmetry crystals, SHELXE resolves overlapping reflections, improving R-factor accuracy (e.g., R1 < 0.05 for high-resolution data) .
Methodological Considerations
Q. Table 1. Comparative Synthetic Yields for Benzimidazole Derivatives
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| One-pot LaCl₃ catalysis | LaCl₃ | 88 | |
| Nano-SiO₂ catalysis | SiO₂ nanoparticles | 85 | |
| Palladium-catalyzed C–N | Pd(OAc)₂ | 71 |
Q. Table 2. Key Spectroscopic Data for Benzimidazole Derivatives
| Compound | 1H NMR (δ, ppm) | IR (cm⁻¹) | HRMS (m/z) |
|---|---|---|---|
| Target analog* | 3.50 (s, 3H, N–CH₃) | 3395 (N–H), 1648 (C=N) | 227.1052 (C₁₂H₁₃N₂) |
| Nitro-substituted derivative | 8.20 (d, 2H, Ar–H) | 1515 (NO₂) | 299.0921 (C₁₅H₁₂N₃O₂) |
Critical Analysis of Evidence
- Synthesis : highlights LaCl₃’s efficiency, but scalability for cyclopropane derivatives remains untested.
- Biological activity : reports enhanced antibacterial activity with halogen substituents, but cytotoxicity data (e.g., IC₅₀ > 50 µM in ) suggest limited therapeutic windows.
- Computational limitations : DFT predictions in require experimental validation (e.g., hyper-Rayleigh scattering for NLO properties).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
